molecular formula C16H13ClN2O3S B2890765 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 886950-08-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2890765
CAS RN: 886950-08-9
M. Wt: 348.8
InChI Key: NSQSMNALJBGFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). Benzothiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with electrophiles at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzothiazole ring might contribute to its stability, and the various substituents (the chloro, methoxy, phenoxy, and acetamide groups) would affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide has been utilized in the synthesis of novel diastereoselective benzothiazole β-lactam conjugates. These compounds were synthesized starting from (benzo[d]thiazol-2-yl)phenol, using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for the first time in synthesizing monocyclic 2-azetidinones. The antimicrobial activities of these compounds were evaluated against a broad spectrum of Gram-positive and Gram-negative bacterial strains, revealing moderate activities. The addition of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring enhanced their antimalarial potency. Furthermore, the hemolytic activity and mammalian cell toxicity surveys of these compounds underscored their potential as medicines, demonstrating a promising approach to drug development (Alborz et al., 2018).

Environmental Applications

A separate study explored the use of membrane bioreactor (MBR) technology to treat phenoxyacetic and benzoic acid herbicides, such as 2,4-D, mecoprop, and dicamba. These herbicides, due to their high water solubility, mobility, and persistence, have been detected in surface and wastewater across various regions. The study demonstrated the MBR's efficiency in reducing the concentrations of these herbicides significantly, showcasing an environmentally friendly and compact method for treating toxic herbicides in water. This suggests a potential environmental application for compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide in the purification and treatment of agricultural wastewater (Ghoshdastidar & Tong, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Benzothiazoles have been found to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-8-7-11(17)15-14(12)19-16(23-15)18-13(20)9-22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQSMNALJBGFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.